2-Methylpyrrolidin-3-ol 2-Methylpyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529611
InChI: InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3
SMILES: CC1C(CCN1)O
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

2-Methylpyrrolidin-3-ol

CAS No.:

Cat. No.: VC13529611

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpyrrolidin-3-ol -

Specification

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name 2-methylpyrrolidin-3-ol
Standard InChI InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3
Standard InChI Key PNHQGHVFLXERHR-UHFFFAOYSA-N
SMILES CC1C(CCN1)O
Canonical SMILES CC1C(CCN1)O

Introduction

Structural and Stereochemical Features

The molecular formula of 2-methylpyrrolidin-3-ol is C₅H₁₁NO, with a molar mass of 101.15 g/mol. The compound exists in four stereoisomeric forms due to the two chiral centers at positions 2 and 3. The (2S,3S)-enantiomer, for example, has been characterized with the InChIKey PNHQGHVFLXERHR-WHFBIAKZSA-N, confirming its absolute configuration. Stereochemistry significantly influences its physical properties and biological activity, as demonstrated by comparative studies of enantiomers in receptor-binding assays.

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
IUPAC Name(2S,3S)-2-methylpyrrolidin-3-ol
CAS Number (enantiomer)1808699-29-7 (related derivative)
Stereoisomers4 (2R,3R; 2R,3S; 2S,3R; 2S,3S)

Synthesis and Industrial Production

Catalytic Hydrogenation Methods

A patented industrial-scale synthesis involves a two-step reductive amination process :

  • Step A: Reaction of a pyrrolidinone precursor with formaldehyde and hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel or palladium on carbon). The molar ratio of formaldehyde to precursor exceeds 1:1 to drive the reaction to completion .

  • Step B: Purification via distillation after treating the crude mixture with secondary amines (e.g., piperidine) to remove residual formaldehyde .

This method achieves yields exceeding 80% under optimized conditions (methanol/water solvent, 50–100°C, 10–30 bar H₂) .

Stereoselective Synthesis

The (2S,3S)-enantiomer is synthesized via asymmetric hydrogenation of a ketone intermediate using chiral catalysts, such as Rhodium-(R)-BINAP complexes, to achieve enantiomeric excess (ee) >95%.

Physicochemical Properties

Solubility and Stability

2-Methylpyrrolidin-3-ol is highly soluble in polar solvents like water, methanol, and ethanol due to its hydroxyl and amine functional groups . It is stable under inert atmospheres but prone to oxidation in air, necessitating storage under nitrogen.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for neuromodulatory agents. For example, its derivatives are investigated for dopamine receptor modulation, leveraging the pyrrolidine ring’s conformational rigidity to enhance blood-brain barrier penetration.

Enzyme Inhibition

Structural analogs of 2-methylpyrrolidin-3-ol have shown inhibitory activity against phosphodiesterase 4 (PDE4), a target for inflammatory diseases. Modifications at the 3-hydroxyl group improve selectivity and potency.

Comparative Analysis with Related Compounds

Table 2: Comparison with 1-Methylpyrrolidin-3-ol

Property2-Methylpyrrolidin-3-ol1-Methylpyrrolidin-3-ol
Molecular FormulaC₅H₁₁NOC₅H₁₁NO
Chiral Centers21
Synthesis MethodReductive amination Catalytic hydrogenation
BioactivityPDE4 inhibitionAnticholinergic effects

Future Research Directions

  • Stereochemical Optimization: Developing cost-effective methods for enantioselective synthesis.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles for CNS applications.

  • Green Chemistry: Exploring biocatalytic routes using amine dehydrogenases.

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